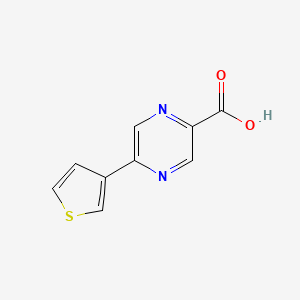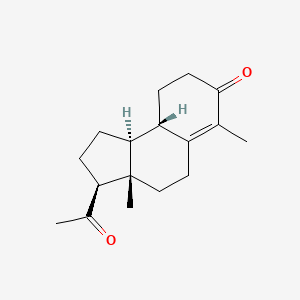
De-A-pregn-9-ene-5,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
De-A-pregn-9-ene-5,20-dione is a steroidal compound with the molecular formula C17H24O2 and a molecular weight of 260.371 g/mol . It is a derivative of pregnane and contains a double bond between positions 9 and 10, as well as oxo groups at positions 5 and 20 . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of De-A-pregn-9-ene-5,20-dione typically involves the use of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material . The synthetic route includes the following steps:
Deprotection: The diethyl diacetal is deprotected under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione.
Rearrangement: The resulting compound undergoes rearrangement under alkaline conditions to produce 9β,10α-pregnane-4,6-diene-3,20-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
De-A-pregn-9-ene-5,20-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds or oxo groups.
Substitution: Substitution reactions can introduce new substituents at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds.
Scientific Research Applications
De-A-pregn-9-ene-5,20-dione has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential biological activities, including hormone-like effects.
Medicine: Research is conducted to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of De-A-pregn-9-ene-5,20-dione involves its interaction with specific molecular targets and pathways. As a steroidal compound, it can bind to steroid receptors and modulate gene expression. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Similar Compounds
Pregn-5-ene-3,20-dione: A C21-steroid with a double bond between positions 5 and 6 and oxo groups at positions 3 and 20.
5α-Pregnane-3,20-dione: A saturated steroid with oxo groups at positions 3 and 20.
Uniqueness
De-A-pregn-9-ene-5,20-dione is unique due to its specific structural features, including the double bond between positions 9 and 10 and the oxo groups at positions 5 and 20. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H24O2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3S,3aS,9aS,9bS)-3-acetyl-3a,6-dimethyl-2,3,4,5,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one |
InChI |
InChI=1S/C17H24O2/c1-10-12-8-9-17(3)14(11(2)18)5-6-15(17)13(12)4-7-16(10)19/h13-15H,4-9H2,1-3H3/t13-,14-,15+,17-/m1/s1 |
InChI Key |
GBUYWVCLSKWMQG-PNBKFKSVSA-N |
Isomeric SMILES |
CC1=C2CC[C@]3([C@H]([C@@H]2CCC1=O)CC[C@@H]3C(=O)C)C |
Canonical SMILES |
CC1=C2CCC3(C(C2CCC1=O)CCC3C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


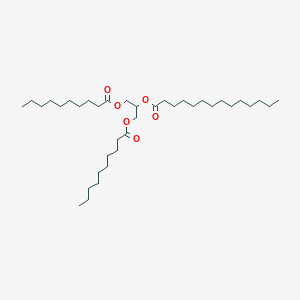

![Ethyl[4-(trimethylsilyl)butyl]amine hydrochloride](/img/structure/B13449417.png)
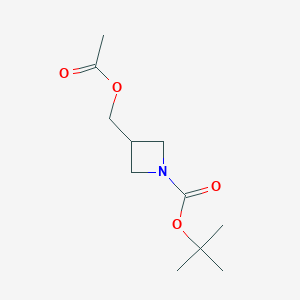
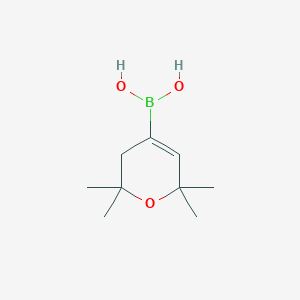
![{[4-Methoxy-3-(propan-2-yl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13449431.png)
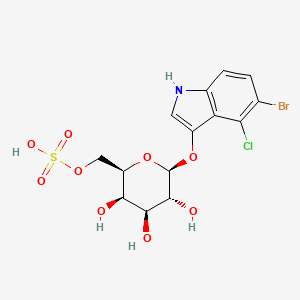
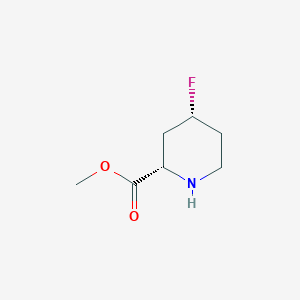
![4-Dibenzo[b,f][1,4]thiazepin-11-ylpiperazine-1-carboxaldehyde](/img/structure/B13449444.png)
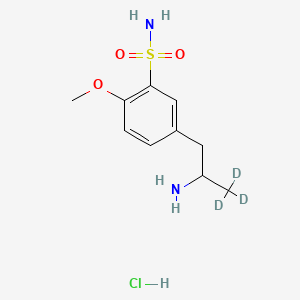
![6,7,8-Trifluoro-1,4-dihydro-1-[(1S)-2-hydroxy-1-methylethyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B13449459.png)
![(Z,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid](/img/structure/B13449467.png)

